N-{4-[(3,5-dimethylpiperidin-1-yl)carbonyl]phenyl}propanamide
Overview
Description
N-{4-[(3,5-dimethylpiperidin-1-yl)carbonyl]phenyl}propanamide is an organic compound that features a piperidine ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-dimethylpiperidin-1-yl)carbonyl]phenyl}propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents.
Formation of the Propanamide Moiety: The final step involves the acylation of the piperidine derivative with propanoyl chloride under basic conditions to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-dimethylpiperidin-1-yl)carbonyl]phenyl}propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thionyl chloride, sodium hydroxide
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
N-{4-[(3,5-dimethylpiperidin-1-yl)carbonyl]phenyl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of analgesics and anesthetics.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to known bioactive molecules.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{4-[(3,5-dimethylpiperidin-1-yl)carbonyl]phenyl}propanamide involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidine ring and phenyl group facilitate binding to these targets, leading to modulation of their activity. The compound may act as an agonist or antagonist, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
N-Phenylpropionamide: A simpler analog with a similar propanamide moiety but lacking the piperidine ring.
Fentanyl Analogues: Compounds like 2,5-dimethylfentanyl and 3-fluorofentanyl share structural similarities and are studied for their potent analgesic properties.
Uniqueness
N-{4-[(3,5-dimethylpiperidin-1-yl)carbonyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in research and industry, setting it apart from simpler analogs and related compounds .
Properties
IUPAC Name |
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-16(20)18-15-7-5-14(6-8-15)17(21)19-10-12(2)9-13(3)11-19/h5-8,12-13H,4,9-11H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUFEJGKRJPASZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N2CC(CC(C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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